Lipophilicity and Polar Surface Area Differentiation versus the Dihydro‑Benzofuran Analog
The target compound exhibits a computed LogP of 3.18 and a topological polar surface area (tPSA) of 56.74 Ų . The closest commercially cataloged analog, 3-(1,3-dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine (CAS 62052-18-0), possesses a lower molecular weight (238.24 vs. 264.28 g mol⁻¹) and a saturated dihydrofuran ring that is expected to reduce both LogP and tPSA, although experimental or computed values for the comparator are not publicly available . The difference in ring saturation alone is sufficient to alter passive permeability and solubility by a factor that can be consequential in cellular assays.
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 3.18; tPSA = 56.74 Ų |
| Comparator Or Baseline | 3-(1,3-Dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine (CAS 62052-18-0); LogP and tPSA not reported |
| Quantified Difference | Cannot be calculated due to missing comparator data |
| Conditions | Computational prediction from chemical structure (Chemsrc) |
Why This Matters
Procurement of a compound with a defined LogP and tPSA enables reproducible formulation and assay design; using an under-characterized analog would inject unknown physicochemical variables into any experiment.
